molecular formula C21H28N4O B5974059 1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one

1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one

Cat. No.: B5974059
M. Wt: 352.5 g/mol
InChI Key: JBVKXGULWDFPND-UHFFFAOYSA-N
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Description

1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one is a complex organic compound that features a piperidine ring, a pyrazine ring, and an aniline derivative

Properties

IUPAC Name

1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-16(2)17-5-7-18(8-6-17)24-20-4-3-13-25(15-20)21(26)10-9-19-14-22-11-12-23-19/h5-8,11-12,14,16,20,24H,3-4,9-10,13,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVKXGULWDFPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2CCCN(C2)C(=O)CCC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine and pyrazine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency .

Chemical Reactions Analysis

1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one can be compared with other piperidine and pyrazine derivatives:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of 1-[3-(4-propan-2-ylanilino)piperidin-1-yl]-3-pyrazin-2-ylpropan-1-one.

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